molecular formula C24H18Cl2FNO2 B15157527 [(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate

Cat. No.: B15157527
M. Wt: 442.3 g/mol
InChI Key: OCXRYRIXDALDHC-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H18Cl2FNO2. This compound is characterized by its unique structure, which includes a cyclopropyl ring and multiple aromatic rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. This intermediate is then reacted with 4-fluorophenyl and 4-methylphenyl groups under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C24H18Cl2FNO2

Molecular Weight

442.3 g/mol

IUPAC Name

[[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate

InChI

InChI=1S/C24H18Cl2FNO2/c1-14-2-4-15(5-3-14)19-13-20(19)23(16-6-9-18(27)10-7-16)28-30-24(29)17-8-11-21(25)22(26)12-17/h2-12,19-20H,13H2,1H3

InChI Key

OCXRYRIXDALDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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